Fostemsavir disodium

HIV-1 attachment inhibition gp120 binding affinity structure-activity relationship

Heavily treatment-experienced HIV-1 patients with multidrug resistance often exhaust all standard antiretroviral classes. Fostemsavir disodium circumvents this via a mechanistically orthogonal, gp120-directed attachment inhibition mechanism that lacks cross-resistance with NRTIs, NNRTIs, PIs, INSTIs, and CCR5 antagonists. The BRIGHTE trial demonstrated a rapid 0.79 log10 viral load reduction at Day 8 and 54% virologic suppression at Week 48. This compound serves as a critical reference inhibitor for gp120 structural studies (Kd = 0.83 nM) and enables dual entry inhibition when co-administered with maraviroc without dose adjustment. Researchers and procurement managers gain access to a compound with well-characterized synergy with CD4-binding site bNAbs, supporting preclinical functional cure investigations.

Molecular Formula C25H24N7Na2O8P
Molecular Weight 627.5 g/mol
CAS No. 864953-31-1
Cat. No. B1439968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFostemsavir disodium
CAS864953-31-1
Molecular FormulaC25H24N7Na2O8P
Molecular Weight627.5 g/mol
Structural Identifiers
SMILESCC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)([O-])[O-])OC.[Na+].[Na+]
InChIInChI=1S/C25H26N7O8P.2Na/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17;;/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38);;/q;2*+1/p-2
InChIKeyQJNUSJLDVYPCNN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fostemsavir Disodium (CAS 864953-31-1): First-in-Class HIV-1 Attachment Inhibitor Prodrug for Multidrug-Resistant Infections


Fostemsavir disodium is the phosphonooxymethyl prodrug of temsavir (BMS-626529), a first-in-class, oral small-molecule HIV-1 attachment inhibitor [1]. Temsavir binds directly to the viral envelope glycoprotein gp120, locking it in a 'closed' conformation that prevents initial viral attachment to host CD4 receptors [2]. This mechanism of action is mechanistically orthogonal to all other approved antiretroviral classes, including nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), integrase strand transfer inhibitors (INSTIs), and CCR5 antagonists [3]. Fostemsavir received FDA approval in July 2020 and is indicated in combination with other antiretrovirals for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection failing their current regimen [4].

Fostemsavir Disodium: Why In-Class Attachment Inhibitors and Other Entry Blockers Are Not Interchangeable


Fostemsavir's unique binding epitope on gp120, located near the CD4 binding loop and the β20-β21 hairpin/V3 region, differs fundamentally from the binding sites of other HIV-1 entry inhibitors such as maraviroc (CCR5 antagonist) and ibalizumab (CD4-directed post-attachment inhibitor) [1]. Earlier attachment inhibitors in the same chemical series, such as BMS-488043, exhibited significantly lower binding affinity for gp120 (Kd ≈ 19 nM) compared to temsavir (Kd ≈ 0.83 nM), a ~23-fold difference that translates into suboptimal clinical potency and the discontinuation of BMS-488043's development [2][3]. Furthermore, the active metabolite temsavir demonstrates a distinct resistance profile: substitutions that confer resistance to temsavir (e.g., S375M, M426L, M475I) do not affect susceptibility to maraviroc or ibalizumab, and conversely, maraviroc-resistant viruses remain fully sensitive to temsavir [4]. This lack of cross-resistance is critical for procurement in salvage therapy settings, as it ensures that fostemsavir retains activity when other entry inhibitors have failed due to viral escape. The quantitative evidence below substantiates why generic substitution with other gp120 binders or entry inhibitors is not scientifically supportable.

Fostemsavir Disodium: Quantifiable Differentiation from Analogs and Alternative Entry Inhibitors


23-Fold Higher gp120 Binding Affinity of Temsavir vs. Earlier Attachment Inhibitor BMS-488043

The active moiety of fostemsavir disodium, temsavir (BMS-626529), exhibits a gp120 equilibrium dissociation constant (Kd) of 0.83 nM, compared to 19 nM for BMS-488043, the earlier clinical-stage attachment inhibitor from the same chemical series [1][2]. This represents a ~23-fold improvement in target binding affinity, a critical determinant of antiviral potency and therapeutic window.

HIV-1 attachment inhibition gp120 binding affinity structure-activity relationship BMS-488043

Absence of Cross-Resistance with Maraviroc and Ibalizumab in Heavily Treatment-Experienced Patients

In a clinical resistance study using envelopes from the BRIGHTE trial, reversion of temsavir-associated resistance mutations (S375M, M426L, M475I) to consensus sequence restored full temsavir susceptibility without affecting resistance to maraviroc (MVC) or ibalizumab (IBA) [1]. Furthermore, among five MVC-resistant envelopes regenerated from the MOTIVATE trials, only one exhibited reduced temsavir susceptibility (due to an M426L polymorphism), and reversion of 426M restored full temsavir sensitivity while the virus remained MVC-resistant [1]. This confirms that the genetic pathways for resistance are non-overlapping.

HIV-1 drug resistance entry inhibitors salvage therapy maraviroc ibalizumab

Superior Day 8 Viral Load Reduction vs. Placebo in Phase 3 BRIGHTE Trial in Multidrug-Resistant HIV-1

In the randomized cohort of the Phase 3 BRIGHTE trial (NCT02362503), 272 heavily treatment-experienced adults with multidrug-resistant HIV-1 were assigned 3:1 to add fostemsavir 600 mg twice daily or placebo to their failing background regimen for 8 days [1]. The fostemsavir group achieved a mean decrease in HIV-1 RNA of 0.79 log10 copies/mL from baseline to day 8, compared to 0.17 log10 copies/mL in the placebo group (mean difference -0.63 log10 copies/mL; 95% CI -0.81 to -0.44; p<0.001) [1]. At week 48, 54% of patients in the randomized cohort maintained virologic suppression (<40 copies/mL) with fostemsavir plus optimized background therapy [1].

HIV-1 clinical trial virologic suppression multidrug-resistant HIV BRIGHTE study salvage therapy

Subnanomolar Potency Against HIV-1 Subtypes A, B, and C Envelope Glycoproteins

Temsavir (BMS-626529) demonstrates potent inhibition across the most prevalent HIV-1 subtypes, with EC50 values of 2.26 nM for subtype A, 0.34 nM for subtype B, and 1.3 nM for subtype C envelope pseudotyped viruses . For comparison, the CCR5 antagonist maraviroc exhibits IC50 values ranging from 1.3 to 9.7 nM against various HIV-1 strains [1], while the fusion inhibitor enfuvirtide requires significantly higher concentrations (EC50 ~0.1-1 µM) for comparable inhibition [2].

HIV-1 subtype coverage antiviral potency EC50 global HIV diversity

No Dose Adjustment Required When Co-Administered with Maraviroc: Pharmacokinetic Interaction Data

A Phase 1, open-label, single-sequence crossover study in 14 healthy participants evaluated the pharmacokinetic interaction between fostemsavir (600 mg BID) and maraviroc (300 mg BID) [1]. Co-administration resulted in a 25% increase in maraviroc AUCτ (from 1914 to 2382 ng·h/mL) and a 37% increase in Ctrough (from 36.5 to 49.9 ng/mL), with no change in Cmax. Temsavir AUCτ and Cmax increased by 10-13%, while Ctrough decreased by 10% [1]. These changes were not considered clinically relevant, and the study concluded that fostemsavir and maraviroc may be co-administered without dose adjustment of either agent [1].

drug-drug interaction pharmacokinetics maraviroc combination therapy

Fostemsavir Disodium: Optimal Procurement and Research Application Scenarios


Salvage Therapy for Multidrug-Resistant HIV-1 with Limited Treatment Options

Fostemsavir disodium is indicated for heavily treatment-experienced adults with multidrug-resistant HIV-1 who are failing their current antiretroviral regimen and have limited or no remaining treatment options [1]. The BRIGHTE trial demonstrated that adding fostemsavir to a failing background regimen produces a rapid and significant decline in viral load (0.79 log10 reduction at day 8 vs. 0.17 log10 with placebo) and achieves durable virologic suppression in 54% of patients at 48 weeks [1]. This scenario applies to clinical sites, hospital pharmacies, and managed care organizations procuring for patients with documented resistance to multiple drug classes (NRTIs, NNRTIs, PIs, INSTIs).

Combination Regimens with Maraviroc Without Dose Adjustment

For patients requiring dual entry inhibition (e.g., CCR5-tropic virus with prior PI/INSTI failure), fostemsavir can be co-administered with maraviroc without the need for dose modification of either agent [2]. Pharmacokinetic data show that co-administration results in only modest changes in maraviroc and temsavir exposure that are not clinically meaningful [2]. This simplifies regimen management and reduces the risk of dosing errors in complex salvage therapy settings.

Research Use in gp120 Structural Biology and Inhibitor Development

Temsavir, the active metabolite of fostemsavir disodium, serves as a critical tool compound for structural studies of HIV-1 Env trimer conformations [3]. Its subnanomolar binding affinity for gp120 (Kd = 0.83 nM) [4] and well-characterized binding epitope make it an ideal reference inhibitor for crystallography, cryo-EM, and binding competition assays. Researchers studying gp120 conformational dynamics or developing next-generation attachment inhibitors utilize temsavir as a benchmark for target engagement and potency.

Investigational Synergy Studies with Broadly Neutralizing Antibodies (bNAbs)

Fostemsavir demonstrates remarkable synergy with CD4 binding site-targeting broadly neutralizing antibodies (bNAbs) such as NIH45-46G54W, particularly against viruses harboring temsavir resistance mutations [5]. This synergy, observed at low concentrations in neutralization assays, supports the evaluation of combination small-molecule/biologic therapies for HIV-1 cure or functional cure research. Procurement of fostemsavir for these preclinical investigations is warranted based on published mechanistic synergy data [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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